molecular formula C15H26N4O2 B2747052 N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1465356-06-2

N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No.: B2747052
CAS No.: 1465356-06-2
M. Wt: 294.399
InChI Key: ZUJAXRFXIHAUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring, a morpholine derivative, and a propynyl group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring. This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base such as potassium carbonate.

    Attachment of the Morpholine Derivative: The morpholine derivative is synthesized separately, often starting from morpholine and undergoing alkylation with methyl iodide. This intermediate is then coupled with the piperazine core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Coupling: The final step involves the coupling of the morpholine derivative with the piperazine core, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-enylpiperazine-1-carboxamide: Similar structure but with a prop-2-enyl group instead of a prop-2-ynyl group.

    N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-butylpiperazine-1-carboxamide: Similar structure but with a butyl group instead of a prop-2-ynyl group.

Uniqueness

N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide is unique due to the presence of the prop-2-ynyl group, which can confer different reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(4-methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-4-5-18-6-8-19(9-7-18)15(20)16-13(2)14-12-17(3)10-11-21-14/h1,13-14H,5-12H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJAXRFXIHAUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C)NC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.